1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-8-11-24-22(12-16)26-23(15-27-24)25(19-6-5-7-21(14-19)30-4)28-29(26)20-10-9-17(2)18(3)13-20/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPESTMBMDFJWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.
Quinoline ring formation: The pyrazole intermediate can then undergo cyclization with an appropriate aromatic aldehyde or ketone.
Substitution reactions: The final steps might involve introducing the 3,4-dimethylphenyl and 3-methoxyphenyl groups through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to facilitate reactions.
Temperature and Pressure: Controlling reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies highlight the compound's significant anticancer properties:
Research Findings
-
Cytotoxicity Assays : The compound has shown potent cytotoxic effects against various cancer cell lines, including:
- ACHN (renal cancer)
- HCT-15 (colon cancer)
- PC-3 (prostate cancer)
The IC50 values for these cell lines are reported to be below 10 µM, indicating strong antiproliferative effects.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition is comparable to established chemotherapeutic agents like etoposide.
- Case Study : A comparative study on a series of pyrazolo[4,3-c]quinoline derivatives indicated that compounds with higher levels of halogen substitution exhibited enhanced cytotoxicity across multiple cancer cell lines. This suggests that structural modifications can significantly influence biological efficacy.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects:
Research Findings
- Nitric Oxide Inhibition : The compound significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential to modulate inflammatory responses.
- Mechanism of Action : The anti-inflammatory activity is believed to involve downregulation of key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which play crucial roles in the inflammatory process.
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have demonstrated that specific structural features influence anti-inflammatory potency. For instance, compounds with electron-donating groups at the para position exhibit enhanced inhibitory activity against NO production.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of topoisomerase IIα | IC50 < 10 µM against various cancer cell lines |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | Significant NO production inhibition in macrophages |
| Structure-Activity Relationship | Influence of substituents on activity | Enhanced potency with specific structural modifications |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern on the pyrazoloquinoline core, which can influence its chemical reactivity and biological activity.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.38 g/mol. The structure features a pyrazolo[4,3-c]quinoline core, which is significant for its biological activity.
Anti-inflammatory Activity
Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit notable anti-inflammatory properties. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain derivatives significantly inhibited NO production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are critical mediators in inflammatory responses .
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 Value (μM) | Cytotoxicity (%) |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | 0.85 | 30 |
| 2c | 0.62 | 25 |
The compound This compound is hypothesized to possess similar anti-inflammatory effects due to its structural characteristics.
Anticancer Activity
Pyrazolo[4,3-c]quinolines have also been studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, derivatives have shown activity against various cancer cell lines by disrupting cellular signaling pathways involved in growth and survival .
A study highlighted the synthesis and evaluation of several pyrazolo[4,3-c]quinoline derivatives against cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific derivative tested.
Case Studies
In one case study involving a series of synthesized pyrazolo[4,3-c]quinoline derivatives, researchers reported that compounds with specific substitutions on the phenyl rings exhibited enhanced biological activities. The study utilized MTT assays to assess cell viability across different concentrations and identified lead compounds for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that:
- Electron-donating groups at specific positions on the phenyl rings enhance anti-inflammatory activity.
- Substituent position plays a crucial role; para-substituted compounds generally exhibited better activity compared to ortho or meta substitutions.
Q & A
Q. Critical Conditions :
- Temperature : Cyclization often requires reflux (80–120°C) to avoid side products .
- Catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency for aryl group introduction .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
Q. Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-Ray Crystallography : Resolves bond lengths/angles (e.g., orthorhombic crystal system, space group P2₁2₁2₁) and confirms fused-ring geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 373.43 g/mol) .
Data Interpretation : Crystallographic data (e.g., C–H···O hydrogen bonds) explain stability and packing interactions .
Advanced: How can researchers optimize synthetic protocols for scalability and purity?
Q. Methodological Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Flow Chemistry : Enables continuous production with precise temperature/pressure control, minimizing byproducts .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Quality Control : Use HPLC with UV detection (λ = 254 nm) to monitor purity (>98%) during scale-up .
Advanced: How are contradictions in biological activity data resolved across studies?
Q. Analytical Approaches :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed cell lines, incubation times) .
- Target Validation : Use siRNA knockdowns or CRISPR-edited cells to confirm specificity (e.g., COX-2 vs. off-target kinase inhibition) .
- Meta-Analysis : Compare structural analogs (e.g., halogen vs. methyl substitutions) to isolate substituent effects .
Case Study : Discrepancies in anti-inflammatory activity (IC₅₀ = 0.39–5.00 μM) were attributed to assay variability (e.g., LPS stimulation protocols) .
Advanced: How do structural modifications influence pharmacological profiles?
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent | Position | Effect on Activity | Source |
|---|---|---|---|
| 3-Methoxyphenyl | Position 3 | Enhances COX-2 binding affinity (ΔG = −8.2 kcal/mol) | |
| 8-Methyl | Position 8 | Improves metabolic stability (t₁/₂ increase by 2.5x) | |
| 4-Chlorophenyl (Analog) | Position 1 | Reduces solubility but increases cytotoxicity (IC₅₀ = 1.00 μM) |
Q. Methodology :
- Molecular Docking : AutoDock Vina predicts binding modes with target proteins .
- In Vivo PK Studies : Assess bioavailability changes via methyl/methoxy substitutions .
Basic: What are the proposed biological targets and mechanisms of action?
Q. Key Targets :
- Cyclooxygenase-2 (COX-2) : Inhibition reduces prostaglandin synthesis, validated via ELISA assays .
- Apoptosis Pathways : Caspase-3 activation in cancer cells (e.g., HT-29 colon carcinoma) .
Mechanistic Evidence : Fluorine and methoxy groups enhance hydrogen bonding with COX-2’s Arg¹²⁰ residue .
Advanced: How are computational and experimental methods integrated to study binding modes?
Q. Integrated Workflow :
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS software) .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_D = 0.2 nM) .
Crystallographic Validation : Co-crystal structures with COX-2 confirm predicted binding poses .
Case Study : MD simulations revealed a 30% increase in binding stability with 3-methoxyphenyl vs. phenyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
